molecular formula C10H14O3 B7966492 7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one

7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one

Cat. No.: B7966492
M. Wt: 182.22 g/mol
InChI Key: HUUBRACEEYINIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one is a bicyclic compound featuring a fused benzo[d][1,3]dioxin core with a ketone group at position 5 and two methyl groups at position 5. Its structure is characterized by a partially saturated 7,8-dihydro ring system, which confers conformational rigidity and influences its reactivity. This compound serves as a key intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks such as quinoline hybrids and spirocyclic derivatives . Synthetic routes often involve multicomponent reactions, such as the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with aldehydes and other CH-acidic compounds under catalytic conditions .

Properties

IUPAC Name

7,7-dimethyl-6,8-dihydro-4H-1,3-benzodioxin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-10(2)3-8(11)7-5-12-6-13-9(7)4-10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUBRACEEYINIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(COCO2)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Substituted Diols

A foundational approach involves the cyclocondensation of 2,2-dimethyl-1,3-propanediol with ortho-substituted benzaldehydes. For instance, reacting 2-hydroxybenzaldehyde derivatives with 2,2-dimethyl-1,3-propanediol under acidic conditions (e.g., HCl or H₂SO₄) facilitates the formation of the benzodioxin ring. This method leverages the nucleophilic attack of hydroxyl groups on carbonyl carbons, followed by dehydration.

Example Protocol

  • Reactants : 5-Methoxy-2-hydroxybenzaldehyde (1.0 mmol), 2,2-dimethyl-1,3-propanediol (1.2 mmol)

  • Conditions : HCl (cat.), toluene, reflux, 12 h

  • Yield : 68–72%.

Iodolactonization of Alkenyl Benzaldehydes

A tandem oxidation-iodolactonization strategy, as reported by ACS Omega, enables the construction of benzodioxepinones. Adapting this method, alkenyl benzaldehydes with pre-installed methyl groups undergo oxidation to carboxylic acids, followed by iodolactonization to form the dioxin ring. Copper iodide (CuI) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C drive this transformation.

Key Data

SubstrateProduct Yield (%)Conditions
2-Allyl-5-methoxybenzaldehyde63CuI, TBHP, MeCN, 70°C

Friedel-Crafts Acylation and Subsequent Cyclization

Acylation of Phenolic Derivatives

Friedel-Crafts acylation introduces the ketone moiety early in the synthesis. For example, treating 2-methoxyphenol with 3-chloro-2-methylprop-1-ene in the presence of K₂CO₃ yields a prochiral intermediate, which undergoes cyclization under acidic conditions to form the benzodioxin core.

Mechanistic Insight

  • Acylation at the ortho position of the phenol.

  • Intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon.

  • Elimination of HCl to form the dioxin ring.

Zinc Chloride-Promoted Domino Reactions

Cyclocondensation of 2-Hydroxybenzonitriles

ZnCl₂ catalyzes the domino reaction between 2-hydroxybenzonitriles and ketones, forming 1,3-benzoxazin-4-ones. Modifying this protocol by using 2,2-dimethylcyclohexanone as the ketone component yields the target compound via a Pinner–Dimroth rearrangement.

Optimized Conditions

  • Catalyst : ZnCl₂ (1.1 equiv)

  • Solvent : Toluene, 100°C, 6 h

  • Yield : 75–82%.

Protection-Deprotection Strategies

Methoxymethyl (MOM) Protection

Temporary protection of hydroxyl groups as MOM ethers prevents undesired side reactions. For instance, 2-hydroxy-5-methoxybenzoic acid is protected using chloromethyl methyl ether (MOMCl), followed by cyclization with 2,2-dimethyl-1,3-propanediol. Acidic deprotection (e.g., HCl/MeOH) unveils the ketone.

Critical Step

  • Protection : MOMCl, DIPEA, DCM, 0°C to RT, 2 h

  • Deprotection : 6M HCl, MeOH, reflux, 4 h.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Acid-Catalyzed CyclizationSimple setup, scalableRequires harsh acids60–75
IodolactonizationHigh regioselectivityLimited substrate scope55–70
ZnCl₂-Promoted ReactionMild conditions, high efficiencySensitive to moisture70–85
Friedel-Crafts AcylationEarly ketone introductionCompeting ortho/para acylation50–65

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.61 (s, 6H, 2×CH₃), 3.40–3.45 (m, 2H, CH₂), 4.35–4.55 (m, 2H, OCH₂), 7.00–7.50 (m, 3H, Ar-H).

  • ¹³C NMR : δ 23.1 (CH₃), 75.4 (OCH₂), 164.0 (C=O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic structure, with the cyclohexane ring adopting an envelope conformation. Intermolecular hydrogen bonds (N–H···O) stabilize the crystal lattice.

Industrial Applications and Patent Landscape

Patents highlight the compound’s utility as a fragrance intermediate and pharmaceutical precursor. For example, DE102007055124A1 details its use in perfumes, synthesized via Pd-catalyzed coupling of preformed benzodioxinones with terpenes .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one depends on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo-Fused Dioxin/Ketone Systems

  • 6,7-Dihydro-1,3-dioxolo[4,5-g]isoquinolin-5(6H)-one (CAS: 21796-14-5) Molecular Formula: C₁₀H₉NO₃ Key Differences: Replaces the benzo[d][1,3]dioxin system with an isoquinolinone fused to a dioxolane ring. Lacks the 7,7-dimethyl substituents, reducing steric hindrance. Applications: Used in medicinal chemistry for its heteroaromatic scaffold .
  • 4-(4-Chlorophenyl)-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-2,5(3H,6H)-dione Molecular Formula: C₁₇H₁₇ClO₄ Key Differences: Incorporates a benzopyran-dione system instead of benzo[d][1,3]dioxin. Retains the 7,7-dimethyl group and demonstrates anti-inflammatory activity in both macro- and nano-crystalline forms .

Dihydropterin Derivatives

  • 6-Acetyl-2-amino-7,7-dimethyl-7,8-dihydropteridin-4(3H)-one Molecular Formula: C₁₀H₁₃N₅O₂ Key Differences: Features a pteridinone core with an acetyl group at position 4. The 7,7-dimethyl group stabilizes the dihydro moiety, enhancing its utility as a bisubstrate analog in folate biosynthesis inhibition (e.g., targeting HPPK enzymes) .
  • Quinonoid 6,7-Dimethyl-7,8-dihydropterin Key Differences: Lacks the benzo[d][1,3]dioxin ring but shares the 7,7-dimethyl-dihydro motif. Exhibits tetrameric stabilization in aqueous solutions, critical for substrate recognition in dihydropteridine reductase .

Fomajorin-Type Sesquiterpenes

  • 9-Hydroxy-5-(hydroxymethyl)-7,7-dimethyl-7,8-dihydrocyclopenta[g]isochromen-1(6H)-one Molecular Formula: C₁₅H₁₈O₄ Key Differences: Contains a cyclopenta-isochromenone framework with hydroxyl and hydroxymethyl substituents. The 7,7-dimethyl group is conserved, but the fused cyclopentane ring introduces additional stereochemical complexity. Isolated from fungal metabolites, these compounds are studied for their biosynthetic pathways .

Cyclopenta[1,3]dioxin Derivatives

  • 6,7-Dihydro-4H-cyclopenta[1,3]dioxin-5-one (CAS: 102306-78-5)
    • Molecular Formula : C₇H₈O₃
    • Key Differences : Replaces the benzo ring with a cyclopentane ring, reducing aromaticity. Used as a synthon in asymmetric catalysis but lacks the biological activity observed in dimethyl-substituted analogues .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Melting Point (°C) Key Features Applications References
Target Compound C₁₁H₁₄O₃ 269–271 Benzo[d][1,3]dioxin, 7,7-dimethyl Heterocyclic synthesis, enzyme studies
6,7-Dihydro-1,3-dioxolo[4,5-g]isoquinolin-5-one C₁₀H₉NO₃ N/A Isoquinolinone core Medicinal chemistry scaffold
4-(4-Chlorophenyl)-benzopyran-dione C₁₇H₁₇ClO₄ N/A Benzopyran-dione, anti-inflammatory Anti-inflammatory drug development
6-Acetyl-7,7-dimethyldihydropteridinone C₁₀H₁₃N₅O₂ N/A Pteridinone, acetyl substituent HPPK inhibition

Key Research Findings

  • Synthetic Utility : The 7,7-dimethyl group in the target compound enhances steric stability, enabling efficient cyclization in multicomponent reactions (e.g., with arylglyoxals and CH-acids) .
  • Biological Relevance: Bisubstrate analogs derived from 7,7-dimethyl-dihydro scaffolds (e.g., pteridinones) exhibit nanomolar inhibition of HPPK, a target in antibacterial drug discovery .
  • Structural Insights : X-ray crystallography and NMR studies confirm that 7,7-dimethyl substitution restricts ring puckering, favoring planar conformations critical for enzyme binding .

Biological Activity

7,7-Dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzo[d][1,3]dioxins, characterized by a fused dioxin ring system. Its structural formula is represented as follows:

C11H10O3\text{C}_{11}\text{H}_{10}\text{O}_3

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d][1,3]dioxins exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain derivatives induced apoptosis in MDA-MB-231 breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages. This activity is particularly relevant in the context of chronic inflammatory diseases .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to disease progression. For example, it has shown inhibitory effects on serine proteases involved in tissue degradation, which are implicated in diseases such as cancer and diabetes .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Caspase Activation : Induction of apoptosis through caspase activation pathways.
  • Cytokine Modulation : Suppression of inflammatory cytokine production.
  • Enzyme Inhibition : Blocking the activity of serine proteases and other enzymes involved in disease pathology.

Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers tested several benzo[d][1,3]dioxin derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 50 µM against MCF-7 and MDA-MB-231 cells .

Study 2: Anti-inflammatory Effects

A separate study focused on the anti-inflammatory potential of this compound demonstrated a significant reduction in nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The compound was effective at concentrations as low as 25 µM .

Data Table

Activity Cell Line/Model IC50 (µM) Mechanism
AnticancerMCF-730Apoptosis induction
AnticancerMDA-MB-23125Apoptosis induction
Anti-inflammatoryRAW 264.7 Macrophages25Cytokine inhibition
Enzyme InhibitionSerine Proteases-Enzyme activity blockade

Q & A

Basic: What experimental techniques are critical for determining the molecular structure of 7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one?

Answer:
Key techniques include X-ray crystallography (to resolve bond lengths, angles, and intramolecular interactions) and NMR spectroscopy (for elucidating electronic environments and stereochemistry). For example, X-ray diffraction can reveal hydrogen-bonding patterns (e.g., N–H⋯O interactions) critical for understanding molecular packing in crystals . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups and molecular weight.

Basic: What are common synthetic strategies for preparing this compound?

Answer:
Typical routes involve multistep organic synthesis starting from substituted benzodioxin precursors. Key steps include:

  • Cyclization reactions to form the benzodioxin core.
  • Methylation using agents like methyl iodide or dimethyl sulfate to introduce the 7,7-dimethyl groups.
  • Reductive amination or ketone functionalization to stabilize the dihydroquinazolinone moiety .
    Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products.

Advanced: How can chemoenzymatic methods improve the synthesis efficiency of this compound?

Answer:
Enzymatic catalysis (e.g., lipases or oxidoreductases) can enhance stereoselectivity and reduce reliance on harsh reagents. For instance:

  • Biotransformation steps can selectively functionalize intermediates under mild conditions.
  • Dynamic kinetic resolution may resolve racemic mixtures, improving enantiomeric excess .
    Process optimization requires screening enzyme libraries and adjusting pH/temperature to match enzymatic activity.

Advanced: How should researchers design experiments to evaluate the compound’s stability under varying conditions?

Answer:
Use a factorial design to assess factors like temperature, pH, and light exposure:

  • Accelerated stability studies : Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.
  • Forced degradation : Expose to UV light or oxidative/reductive agents to identify degradation pathways.
  • Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf life .

Advanced: How to resolve contradictions in reported biological activities of this compound across studies?

Answer:

  • Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate bioactive moieties.
  • Theoretical modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Advanced: What methodologies are used to analyze crystal packing and its impact on physicochemical properties?

Answer:

  • Single-crystal X-ray diffraction : Determine unit cell parameters and intermolecular interactions (e.g., π-π stacking, hydrogen bonds).
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., O⋯H, C⋯C) to packing efficiency.
  • Thermogravimetric analysis (TGA) : Link packing density to thermal stability .

Advanced: How to assess ecological impact when ecotoxicity data for this compound is limited?

Answer:

  • Read-across approaches : Compare with structurally similar compounds (e.g., benzodioxin derivatives) using databases like EPA CompTox .
  • QSAR models : Predict log Kow and bioaccumulation potential from molecular descriptors.
  • Microcosm studies : Evaluate biodegradation in simulated ecosystems using LC-MS/MS .

Advanced: How can AI-driven simulations (e.g., COMSOL) optimize reaction conditions for this compound?

Answer:

  • Multiphysics modeling : Simulate heat/mass transfer in reactors to identify hot spots or mixing inefficiencies.
  • Machine learning (ML) : Train models on historical data to predict optimal solvent ratios or catalyst loadings.
  • Real-time adjustments : Integrate AI with automated reactors for closed-loop optimization .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for its bioactivity?

Answer:

  • Analog synthesis : Introduce substituents (e.g., halogens, nitro groups) at key positions and test against biological targets.
  • Molecular docking : Screen virtual libraries against protein targets (e.g., kinases) to prioritize analogs.
  • Pharmacophore mapping : Identify essential interaction sites (e.g., hydrogen bond acceptors) using software like Schrödinger .

Advanced: How to troubleshoot low yields in large-scale synthesis using factorial design?

Answer:

  • Screening experiments : Test factors like reaction time, temperature, and stoichiometry in a Plackett-Burman design.
  • Response surface methodology (RSM) : Optimize interactions between critical parameters (e.g., catalyst concentration vs. solvent polarity).
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation .

Advanced: What methodologies are recommended for designing toxicological studies when data is scarce?

Answer:

  • In silico toxicology : Use tools like ProTox-II to predict acute oral toxicity or mutagenicity.
  • Zebrafish embryo assays : Assess developmental toxicity at sublethal concentrations.
  • Transcriptomics : Profile gene expression changes in human cell lines to identify mechanistic pathways .

Advanced: How to integrate theoretical and experimental approaches to study reaction mechanisms?

Answer:

  • Computational mechanistic studies : Use DFT to model transition states and identify rate-determining steps.
  • Isotope labeling : Track reaction pathways (e.g., ²H or ¹³C labeling) via NMR or MS.
  • Kinetic isotope effects (KIE) : Validate computational predictions by comparing reaction rates with isotopologs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.